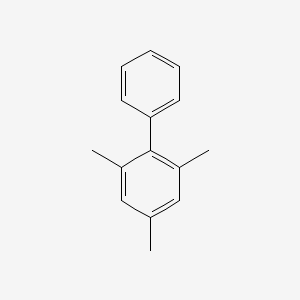

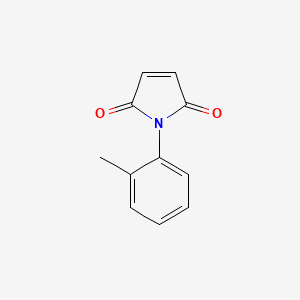

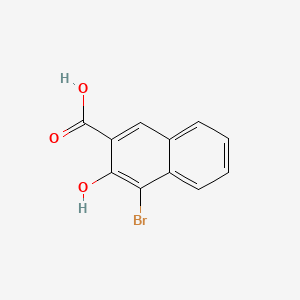

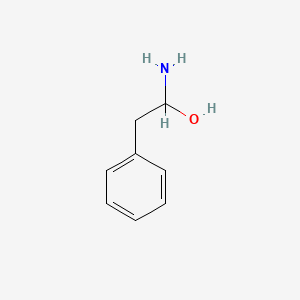

![molecular formula C13H12N4 B1265482 2-(3-氨基苯基)-1H-苯并[d]咪唑-6-胺 CAS No. 13676-49-8](/img/structure/B1265482.png)

2-(3-氨基苯基)-1H-苯并[d]咪唑-6-胺

描述

Benzimidazole derivatives, including compounds similar to "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," are an important class of compounds with a wide range of chemical and biological activities. These heterocyclic compounds are characterized by a fusion of benzene and imidazole rings, offering a versatile scaffold for the development of new chemical entities with diverse applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives, akin to "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," often involves condensation reactions between o-phenylenediamines and carboxylic acid derivatives or nitriles. Advanced methods include the use of green chemistry principles, employing solvent-free conditions, or catalysis to enhance efficiency and reduce environmental impact (Sharma et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives display a planar molecular structure, facilitating π-π stacking interactions and hydrogen bonding. This structural attribute contributes to their high reactivity and ability to interact with various biological targets. The presence of functional groups, such as the aminophenyl group in "2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine," further enhances these interactions, enabling specific chemical reactions and binding mechanisms.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including N-alkylation, acylation, and sulfonation, among others. These reactions are pivotal in modifying the chemical properties of these compounds, tailoring them for specific applications. The reactivity of the nitrogen atoms in the imidazole ring is a key factor in these transformations (Saganuwan, 2020).

科学研究应用

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .

- Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results or Outcomes : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

- Scientific Field : Organic Chemistry .

- Application Summary : Benzimidazole is an important privileged heterocyclic motif and one of the most widely investigated scaffolds by synthetic chemists because of its medicinal importance . The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties .

- Methods of Application : The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of benzimidazole .

- Results or Outcomes : The optimization of benzimidazole-based structures has resulted in marketed drugs, e.g. omeprazole and pimobendan which are used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure respectively .

- Scientific Field : Polymer Chemistry .

- Application Summary : Two isomeric diamine monomers, 2-(3-Aminophenyl)benzo[d]oxazol-5-amine and 2-(3-Aminophenyl)benzo[d]oxazol-6-amine, were designed and synthesized . The corresponding novel series of poly(benzoxazole imide)s (PBOPIs) were prepared with commercial tetracarboxylic dianhydrides via thermal imidization .

- Methods of Application : The PBOPIs were prepared with commercial tetracarboxylic dianhydrides via thermal imidization .

- Results or Outcomes : These series of PBOPIs showed great Tg s ranging from 285 to 363 °C, excellent thermal stability when performed at 5% weight loss temperatures ( Td5% s) of 510–564 °C in N2 and good mechanical properties (tensile strengths of 103–126 MPa, tensile moduli of 2.9–3.7 GPa and elongations at break of 3.0–6.5%) .

- Scientific Field : Organic Chemistry .

- Application Summary : An efficient synthesis for structurally diverse 4-(benzimidazol-2-yl)quinolines via reactions of 3-(2-aminophenyl)quinoxalin-2(1 H)-ones and ketones, including acetone, acetophenones, 1,3-pentanedione and ethyl acetoacetate has been developed .

- Methods of Application : The selective formation of the very different quinoline derivatives depends on the structure of the starting materials .

- Results or Outcomes : The synthesis resulted in a variety of structurally diverse 4-(benzimidazol-2-yl)quinolines .

Fluorescent Imidazole Derivatives :

- Scientific Field : Organic Chemistry and Material Science .

- Application Summary : Organic fluorescent molecules and materials that exhibited external stimuli induced fluorescence switching have been of great current interest because of their potential applications in security systems, displays, sensors, memory devices, data storage and optoelectronic devices including organic light emitting diodes (OLED) .

- Methods of Application : The synthesis of strongly fluorescent imidazole derivatives involves the use of specific organic fluorescent molecules and materials .

- Results or Outcomes : The synthesized fluorescent imidazole derivatives can exhibit fluorescence switching when exposed to external stimuli .

未来方向

Imidazole and benzimidazole rings are widely utilized in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is ongoing interest in the development of new compounds like “2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine” for various applications .

属性

IUPAC Name |

2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCILMAMLEHOLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275498 | |

| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine | |

CAS RN |

13676-49-8 | |

| Record name | 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。